molecular formula C20H20N2O3 B7002633 N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide

Cat. No.: B7002633
M. Wt: 336.4 g/mol
InChI Key: CYVDWPYIIZZESR-UHFFFAOYSA-N
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Description

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group, an oxan ring, and a hydroxy-methylbenzamide moiety.

Properties

IUPAC Name

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-4-2-7-17(23)18(14)19(24)22-20(8-10-25-11-9-20)16-6-3-5-15(12-16)13-21/h2-7,12,23H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDWPYIIZZESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)NC2(CCOCC2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide typically involves multiple steps, starting with the preparation of the oxan ring and the cyanophenyl group. One common method involves the reaction of 3-cyanophenylboronic acid with 4-bromooxane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-cyanophenyl)oxan-4-yl]-2-hydroxy-6-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxan ring and hydroxy-methylbenzamide moiety are particularly noteworthy, as they contribute to its stability and potential therapeutic effects.

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